1-Bromo-3-(3-bromopropoxy)benzene

Description

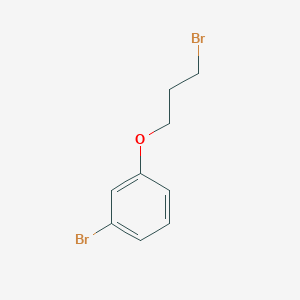

1-Bromo-3-(3-bromopropoxy)benzene is a dihalogenated aromatic compound featuring a benzene ring substituted with a bromine atom at the 1-position and a 3-bromopropoxy group (-O-CH₂CH₂CH₂Br) at the 3-position. The molecular formula is C₉H₉Br₂O, with a molecular weight of 297.98 g/mol.

The bromine on the aromatic ring may enhance electrophilic reactivity, while the bromopropoxy chain could act as a leaving group or participate in alkylation processes .

Properties

IUPAC Name |

1-bromo-3-(3-bromopropoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c10-5-2-6-12-9-4-1-3-8(11)7-9/h1,3-4,7H,2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWYDHIPCWNVLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-3-(3-bromopropoxy)benzene typically involves the reaction of 3-bromopropanol with bromobenzene in the presence of a base, such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

C6H5Br+BrCH2CH2CH2OH→C6H4(OCH2CH2CH2Br)Br+H2O

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-3-(3-bromopropoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, resulting in the formation of the corresponding hydrocarbon.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1-Bromo-3-(3-bromopropoxy)benzene serves as an important intermediate in organic synthesis. Its bromine substituents allow for various nucleophilic substitution reactions, which are crucial for constructing more complex organic molecules.

Synthetic Pathways

-

Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles such as amines or alcohols, facilitating the formation of diverse derivatives.

Example Reaction:

- Cross-Coupling Reactions : It can participate in cross-coupling reactions (e.g., Suzuki or Heck reactions), allowing the formation of biaryl compounds which are significant in pharmaceuticals.

Material Science

The compound is also explored in material science, particularly in the development of polymers and advanced materials.

Polymer Synthesis

- Polymeric Materials : this compound can be used to synthesize poly(bromopropoxy)benzene polymers, which exhibit interesting thermal and mechanical properties. These polymers are investigated for applications in coatings and adhesives.

Medicinal Chemistry

In medicinal chemistry, this compound's derivatives have been studied for their potential biological activities.

Pharmacological Studies

- Antitumor Activity : Some derivatives of this compound have shown promising results in inhibiting tumor growth in vitro. Research indicates that modifications to the bromine substituents can enhance biological activity.

- Antimicrobial Properties : Compounds derived from this compound have been tested for antimicrobial efficacy against various pathogens, suggesting potential use as antimicrobial agents.

Comprehensive Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitutions | Enables the formation of complex organic molecules |

| Material Science | Used in polymer synthesis | Polymers exhibit enhanced thermal properties |

| Medicinal Chemistry | Potential antitumor and antimicrobial agents | Derivatives show promising biological activity |

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in a Suzuki coupling reaction to produce biaryl compounds with significant yields. The reaction conditions were optimized to enhance product purity and yield.

Case Study 2: Antimicrobial Testing

Another research project investigated the antimicrobial properties of synthesized derivatives of this compound. The findings indicated effective inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for drug development.

Mechanism of Action

The mechanism by which 1-Bromo-3-(3-bromopropoxy)benzene exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The bromine atoms and the 3-bromopropoxy group can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which influence the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Bromine vs. Methyl and Phenoxy Groups

1-Bromo-3-(3-bromopropoxy)benzene vs. 1-(3-Bromopropoxy)-3-methylbenzene

- Structural Differences :

- The electron-withdrawing bromine in the target compound increases the electrophilicity of the aromatic ring compared to the electron-donating methyl group.

- This difference may influence reactivity in Suzuki-Miyaura couplings or electrophilic aromatic substitution reactions.

This compound vs. 1-Bromo-3-phenoxybenzene

- Structural Differences: 1-Bromo-3-phenoxybenzene (C₁₂H₉BrO, MW 249.11 g/mol) replaces the bromopropoxy group with a phenoxy (-OPh) substituent . Impact:

- Thermal stability may differ due to the rigid phenoxy structure versus the flexible propane chain.

Positional Isomerism and Chain Length

This compound vs. 2-(3-Bromopropoxy)-1,4-dimethylbenzene

- Structural Differences :

- Positional isomerism alters steric and electronic environments, affecting regioselectivity in reactions.

- Methyl groups may hinder access to the aromatic ring, reducing reaction rates compared to the target compound.

Halogenated Analogs: Bromo vs. Chloro Substituents

This compound vs. 3-Bromochlorobenzene

- Structural Differences :

- The absence of an ether group limits applications in alkylation reactions.

- Chlorine’s lower electronegativity compared to bromine may result in slower reaction kinetics in SNAr (nucleophilic aromatic substitution).

Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Reactivity and Application Comparison

Research Findings and Trends

- Electronic Effects : Bromine substituents on aromatic rings enhance electrophilicity, making the target compound more reactive in SNAr reactions compared to methyl-substituted analogs .

- Steric Considerations: Bulky groups like phenoxy reduce accessibility to the aromatic ring, whereas bromopropoxy chains offer flexibility for regioselective modifications .

- Synthetic Utility : Bromopropoxy groups serve as bifunctional handles for sequential reactions, enabling applications in dendrimer synthesis or drug delivery systems .

Biological Activity

1-Bromo-3-(3-bromopropoxy)benzene is a compound of increasing interest in the field of medicinal chemistry and biological research. Its unique structure, which includes bromine and propoxy groups, suggests potential biological activities that warrant detailed exploration. This article focuses on its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 37142-46-4 |

| Molecular Formula | C₁₀H₁₃Br₂O |

| Molecular Weight | 285.02 g/mol |

| IUPAC Name | This compound |

The compound consists of a bromobenzene core with a propoxy group substituted at the para position, contributing to its chemical reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction using 1-bromopropane and a suitable phenolic precursor. The general reaction scheme can be summarized as follows:

- Starting Materials : 3-bromophenol and 1-bromopropane.

- Reagents : Potassium carbonate (K₂CO₃) as a base, acetone as a solvent.

- Reaction Conditions : Reflux for several hours to facilitate the nucleophilic substitution.

This method yields the desired product with high efficiency, often exceeding 80% yield under optimized conditions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, which could have implications in drug development for metabolic disorders.

- Receptor Modulation : Preliminary studies suggest that it may modulate neurotransmitter receptors, thereby influencing signaling pathways related to mood and cognition .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

- Antimicrobial Activity : A study reported that compounds similar to this compound exhibited significant antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent .

- Cytotoxic Effects : Research demonstrated that this compound could induce cytotoxicity in certain cancer cell lines, suggesting its potential use in cancer therapy. The IC50 values varied significantly depending on the cell line tested, indicating selective toxicity .

- Neuroprotective Properties : Another investigation highlighted the neuroprotective effects of related brominated compounds in models of neurodegeneration. This suggests that this compound may have similar protective effects against neuronal damage .

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.